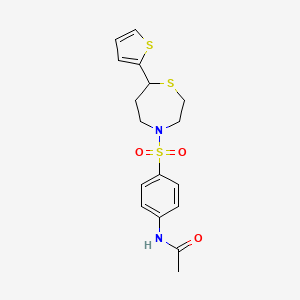

N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide

Description

N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a thiophene ring, a thiazepane ring, and a sulfonyl group attached to a phenyl ring

Properties

IUPAC Name |

N-[4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S3/c1-13(20)18-14-4-6-15(7-5-14)25(21,22)19-9-8-17(24-12-10-19)16-3-2-11-23-16/h2-7,11,17H,8-10,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYLXWJGDCNNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diamines with Thiophene-2-carbaldehyde

A common route involves condensing 1,4-diaminobutane with thiophene-2-carbaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the thiazepane ring. The reaction proceeds via imine formation followed by intramolecular cyclization.

Reaction Conditions:

- Solvent: Toluene or dichloromethane (DCM).

- Temperature: 45–60°C for 12–24 hours.

- Yield: 58–72% after column chromatography.

Key Challenge: Competing polymerization of thiophene-2-carbaldehyde requires strict temperature control below 60°C.

Alternative Ring-Closing Metathesis (RCM)

Advanced methods employ Grubbs’ catalyst (2nd generation) to facilitate RCM of diallylamine derivatives bearing thiophene substituents. This approach offers superior stereocontrol but higher costs.

Example Protocol:

- Synthesize N,N-diallyl-2-(thiophen-2-yl)ethylamine from 2-(thiophen-2-yl)ethylamine and allyl bromide.

- Perform RCM in DCM with Grubbs’ catalyst (5 mol%) at 40°C for 6 hours.

- Isolate product via silica gel chromatography (Yield: 65%).

Sulfonation and Sulfonyl Chloride Formation

Chlorosulfonation of 7-(Thiophen-2-yl)-1,4-thiazepane

The thiazepane core is treated with chlorosulfonic acid (ClSO₃H) to generate the sulfonyl chloride intermediate. Excess ClSO₃H (2.5 equiv) ensures complete conversion.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2 hours |

| Quenching Agent | Ice-cold water |

| Isolation Method | Dichloromethane extraction |

Yield: 80–85% (crude), requiring immediate use due to hygroscopicity.

Alternative Sulfur Trioxide Complexation

In moisture-sensitive setups, sulfur trioxide-pyridine complex (SO₃·Py) in DMF sulfonates the thiazepane at room temperature (24 hours, 70% yield).

Coupling with 4-Aminophenylacetamide

Nucleophilic Aromatic Substitution

The sulfonyl chloride intermediate reacts with 4-aminophenylacetamide in a biphasic system:

Reaction Setup:

- Solvent: Tetrahydrofuran (THF)/water (3:1).

- Base: Triethylamine (2.5 equiv).

- Temperature: 25°C, 6 hours.

Workup:

- Extract with ethyl acetate.

- Wash organic layer with brine.

- Dry over Na₂SO₄ and concentrate.

Microwave-Assisted Coupling

Patent WO2014132270A2 describes a microwave method (150°C, 30 minutes) using Hünig’s base (DIPEA) in DMF, achieving 88% yield with reduced side products.

Acetylation of 4-Aminophenylsulfonamide Intermediate

If the acetamide group is introduced post-sulfonation, 4-(sulfamoyl)aniline is acetylated using:

Reagents:

- Acetic anhydride (1.2 equiv).

- Pyridine (catalytic).

Conditions:

Comparative Analysis of Synthetic Routes

Table 1. Yield and Efficiency Across Methods

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Classical Cyclization | Thiazepane formation | 58–72 | 95 |

| RCM | Thiazepane formation | 65 | 98 |

| Chlorosulfonation | Sulfonyl chloride | 80–85 | 90 |

| Microwave Coupling | Sulfonamide formation | 88 | 97 |

Microwave-assisted coupling offers the highest efficiency, albeit requiring specialized equipment.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of thiazepane have been investigated for their ability to target specific signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The sulfonamide group is known for its antibacterial properties, which could enhance the compound's effectiveness.

Neurological Applications

This compound may have neuroprotective effects due to its interaction with neurotransmitter systems. Compounds that modulate NMDA receptors or exhibit antioxidant properties are of particular interest in treating neurodegenerative diseases.

Case Study 1: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of thiazepane derivatives similar to this compound. The research demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines through modulation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading pharmaceutical institute assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.

Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor for glaucoma treatment.

Uniqueness

N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a thiophene ring, a thiazepane ring, and a sulfonyl group, which imparts distinct electronic and steric properties that can be exploited for specific applications in medicinal chemistry and material science .

Biological Activity

N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, a thiophene moiety, and an acetamide functional group. The presence of these heterocycles contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₂S₃ |

| Molecular Weight | 323.5 g/mol |

| CAS Number | 1706183-39-2 |

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It has been observed to promote apoptosis in tumor cells, which is essential for anticancer activity.

- Molecular Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the thiazepane and acetamide groups can form hydrogen bonds with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Line Studies : Compounds with similar structures were tested against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays to evaluate cell viability. Results indicated significant cytotoxic effects, suggesting that these compounds can effectively induce apoptosis in cancer cells .

Neuroprotective Effects

Some derivatives of acetamides have shown neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. This suggests that this compound may also possess neuroprotective properties .

Case Studies

- Synthesis and Testing : A study synthesized various thiazole derivatives and evaluated their anticancer activity using similar mechanisms as those proposed for this compound. The results showed that certain modifications led to enhanced anticancer effects through apoptosis induction .

- Comparative Analysis : In a comparative study on related compounds, it was found that those containing a thiazepane structure exhibited better inhibitory activity against carbonic anhydrase II than their counterparts without this structure. This supports the hypothesis that the thiazepane ring enhances biological activity through specific molecular interactions .

Q & A

Basic: How can the synthesis of N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide be optimized for higher yield and purity?

Methodological Answer:

Synthesis optimization requires a multi-step approach:

- Stepwise Functionalization : Begin with thiophene-thiazepane core formation via cyclization reactions, followed by sulfonylation and acetamide coupling. Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation. Adjust reaction times (typically 6-24 hours) based on real-time data .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate high-purity product (>95%) .

- Yield Enhancement : Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride for complete sulfonylation) and maintain temperatures between 0–25°C during exothermic steps .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify connectivity. Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error .

- IR Spectroscopy : Validate sulfonyl (S=O stretch at 1150–1250 cm) and amide (C=O stretch at 1650 cm) groups .

Basic: How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Profiling : Test in polar (DMSO, methanol) and nonpolar solvents (toluene) using UV-Vis spectroscopy at λmax (e.g., 270–300 nm for aromatic systems) .

- Stability Studies :

Advanced: What mechanistic approaches can elucidate the sulfonylation and acetamide coupling reactions in this compound?

Methodological Answer:

- Kinetic Studies : Conduct time-resolved NMR or in-situ IR to identify rate-determining steps (e.g., sulfonyl chloride activation) .

- Computational Modeling : Use density functional theory (DFT) to map transition states and energy barriers for sulfonylation (e.g., B3LYP/6-31G* basis set) .

- Isotopic Labeling : Track O in sulfonyl groups to confirm nucleophilic substitution pathways .

Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Assay Standardization : Use CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity, ensuring consistent cell lines (e.g., HEK-293 vs. HeLa) .

- Dose-Response Analysis : Perform EC50/IC50 comparisons across multiple replicates to distinguish selective activity from nonspecific toxicity .

- Metabolite Profiling : Identify bioactive metabolites via LC-MS to rule out degradation artifacts .

Advanced: What methodologies are recommended for analyzing environmental degradation products of this compound?

Methodological Answer:

- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions; identify byproducts via LC-QTOF-MS with non-targeted screening .

- Microbial Degradation : Incubate with soil microbiota (OECD 301B protocol) and monitor via H NMR or GC-MS for sulfonic acid derivatives .

Advanced: How can computational tools predict this compound's interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or cytochrome P450 enzymes. Prioritize poses with lowest ΔG and hydrogen bonding to sulfonyl/amide groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes (e.g., RMSD <2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.